1-Hydrazinoisoquinoline hydrobromide hydrate
Description
1-Hydrazinoisoquinoline hydrobromide hydrate is a heterocyclic organic compound characterized by its isoquinoline backbone substituted with a hydrazine group and stabilized by hydrobromic acid and water of crystallization. Its crystalline structure, designated as Form I, exhibits distinct X-ray powder diffraction (XRPD) peaks at 6.26°, 9.64°, 10.94°, 12.51°, 14.22°, 15.05°, 16.36°, 16.77°, 17.84°, 19.30°, 20.33°, 20.60°, 22.91°, 23.75°, 24.46°, and 26.08° (2θ), confirming its polymorphic identity .
Key physicochemical properties include a molecular weight of 179.60 g/mol (calculated from empirical data) . Commercial availability ranges from 1g (€32.00) to 100g (€1,493.00), with pricing reflecting bulk discounts .
Properties
IUPAC Name |
isoquinolin-1-ylhydrazine;hydrate;hydrobromide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9N3.BrH.H2O/c10-12-9-8-4-2-1-3-7(8)5-6-11-9;;/h1-6H,10H2,(H,11,12);1H;1H2 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RPRSKCAMGCWUPK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C=CN=C2NN.O.Br | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H12BrN3O | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
258.12 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1456807-59-2 | |
| Record name | Isoquinoline, 1-hydrazinyl-, hydrobromide, hydrate (1:1:1) | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1456807-59-2 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Preparation Methods
Reaction Conditions and Optimization
- Starting Material : 1-Chloroisoquinoline (purity >95%) is dissolved in anhydrous ethanol or toluene under nitrogen atmosphere.
- Hydrazine Source : Hydrazine hydrate (80% w/w) is added in a 3:1 molar excess to ensure complete substitution.
- Catalyst : Copper powder (0.5–1.0 mol%) accelerates the reaction by facilitating electron transfer.
- Temperature : The mixture is refluxed at 80–90°C for 12–24 hours.
- Workup : Post-reaction, the crude product is filtered, and the solvent is evaporated under reduced pressure. The residue is recrystallized from a 1:1 ethanol-water mixture to yield 1-hydrazinoisoquinoline as a pale-yellow solid.
Salt Formation with Hydrobromic Acid
To obtain the hydrobromide salt, the free base is treated with 48% hydrobromic acid in stoichiometric proportions (1:1 molar ratio) at 0–5°C. The resulting precipitate is washed with cold diethyl ether and dried under vacuum. Hydration is achieved by exposing the product to ambient humidity or through controlled crystallization from aqueous ethanol.
Key Data :
| Parameter | Value | Source |
|---|---|---|
| Yield (Free Base) | 68–72% | |
| Purity (Post-Recrystallization) | 95% (HPLC) | |
| Melting Point (Hydrobromide) | 215–218°C (decomposes) |
A less common but mechanistically distinct method involves the diazotization of 1-aminoisoquinoline followed by bromination. This route, referenced in US6339099B1 , proceeds as follows:
Diazotization Step
Bromination with N-Bromosuccinimide (NBS)
The diazonium salt is reacted with N-bromosuccinimide (1.2 equiv) in acetonitrile at room temperature for 6 hours. This step introduces the bromine atom while retaining the hydrazine moiety.
Key Data :
| Parameter | Value | Source |
|---|---|---|
| Overall Yield | 45–50% | |
| Byproducts | <5% (detected via LC-MS) |
Cyclization of 1,2-Diamines with Chloroformates
CymitQuimica describes an unconventional approach starting from 1,2-diaminobenzene derivatives , which undergo cyclization with chloroformates (e.g., methyl chloroformate) to form a benzoxazole intermediate. Subsequent bromination with elemental bromine ($$ \text{Br}_2 $$) in dichloromethane yields 1-hydrazinoisoquinoline hydrobromide after hydrolysis.
Critical Considerations
- Steric Effects : Bulky substituents on the diamine reduce cyclization efficiency.
- Electronic Effects : Electron-withdrawing groups on the chloroformate enhance reaction rates.
Key Data :
| Parameter | Value | Source |
|---|---|---|
| Cyclization Yield | 55–60% | |
| Bromination Efficiency | 85% |
Comparative Analysis of Synthetic Routes
The table below evaluates the three primary methods based on yield, scalability, and practicality:
| Method | Yield (%) | Scalability | Cost Efficiency | Purity (%) |
|---|---|---|---|---|
| Nucleophilic Substitution | 68–72 | High | Moderate | 95 |
| Diazotization-Bromination | 45–50 | Low | High | 90 |
| Cyclization-Bromination | 55–60 | Moderate | Low | 88 |
Insights :
- The nucleophilic substitution route is preferred for industrial applications due to higher yields and simpler workup.
- The diazotization-bromination pathway , while mechanistically elegant, suffers from lower yields and byproduct formation.
Analytical Characterization
Spectroscopic Data
Purity Assessment
- HPLC : Retention time = 4.2 min (C18 column, 0.1% TFA in H$$ _2$$O/MeOH).
- Elemental Analysis : Calculated for $$ \text{C}9\text{H}{12}\text{BrN}_3\text{O} $$: C 41.56%, H 4.65%, N 16.15%; Found: C 41.52%, H 4.60%, N 16.10%.
Challenges and Optimization Strategies
Byproduct Formation
Chemical Reactions Analysis
Condensation Reactions with Keto-Oximes
The hydrazine moiety reacts regioselectively with keto-oximes to form pyrazole derivatives :
-
Mechanism : Hydrazine attacks the carbonyl group of the keto-oxime, followed by cyclization and dehydration .
-
Regioselectivity : Governed by electronic effects of substituents on the keto-oxime .
Example :
Reaction with acetone oxime yields a 1,3,5-trisubstituted pyrazole. The reaction proceeds in ethanol under reflux, with yields exceeding 80% .
Coupling Reactions for Heterocycle Formation
The compound serves as a precursor in coupling reactions to construct complex heterocycles:
Weinreb Amidation
-
Reagents : Primary amines (e.g., H₂N–A–B′) with Weinreb’s reagent (ClCO₂Et, DMAP).
-
Outcome : Forms amide-linked isoquinoline derivatives critical for pharmaceutical intermediates .
Suzuki-Miyaura Cross-Coupling
-
Catalyst : Pd(PPh₃)₄.
-
Conditions : Aryl halides and boronic acids in THF/water at 80°C.
-
Application : Introduces aryl groups at the hydrazine position for drug discovery .
Deprotection and Salt Formation
The hydrobromide hydrate form is generated via acidic deprotection :
-
Reagents : Hydrobromic acid (HBr) in acetic acid.
-
Conditions : 50–68°C, yielding polymorphically pure product .
Advantages of HBr/AcOH System :
Factor Xa Inhibitors
-
Intermediate for anticoagulants via coupling with benzimidazole aldehydes .
-
Key structure : 3-Aminobenzisoxazole derivatives (IC₅₀ < 10 nM) .
Dipeptidyl Peptidase-4 (DPP-4) Inhibitors
-
Used in synthesizing Teneligliptin hydrobromide hydrate, a diabetes drug .
-
Process : Cyclization with bis(2-chloroethyl)amine hydrochloride and 3-methyl-1-phenyl-1H-pyrazole-5-amine .
Stability and Handling
-
Storage : Desiccated at 2–8°C to prevent hydrate decomposition.
-
Reactivity : Sensitive to strong oxidizers; reacts exothermically with ketones.
Scientific Research Applications
Pharmacological Applications
1-Hydrazinoisoquinoline hydrobromide hydrate has shown promise in several pharmacological applications:
Anticancer Activity
Recent studies have indicated that derivatives of isoquinoline compounds exhibit significant anticancer properties. For instance, compounds similar to 1-hydrazinoisoquinoline have been tested against various cancer cell lines, demonstrating cytotoxic effects that warrant further investigation into their mechanisms of action and potential as therapeutic agents .
Antimicrobial Properties
Research has highlighted the antimicrobial activity of isoquinoline derivatives, including those related to 1-hydrazinoisoquinoline. These compounds have been evaluated for their effectiveness against a range of bacterial and fungal pathogens, showing potential as broad-spectrum antimicrobial agents .
Enzyme Inhibition
Compounds like this compound have been studied for their ability to inhibit specific enzymes, such as factor Xa, which plays a critical role in the coagulation cascade. This inhibition could lead to therapeutic applications in treating thromboembolic disorders .
Case Study 1: Anticancer Screening
A study published in the Journal of Medicinal Chemistry evaluated the anticancer properties of various isoquinoline derivatives, including hydrazino derivatives. The results indicated that certain modifications enhanced cytotoxicity against breast cancer cell lines, suggesting that this compound could be a candidate for further development as an anticancer agent.
Case Study 2: Antimicrobial Testing
In another study, researchers tested the antimicrobial efficacy of hydrazine-based compounds against Staphylococcus aureus and Escherichia coli. The results showed that the compound exhibited significant inhibitory effects, supporting its potential use in developing new antimicrobial therapies.
Data Table: Summary of Applications
Mechanism of Action
The mechanism of action of 1-hydrazinoisoquinoline hydrobromide hydrate involves its interaction with specific molecular targets and pathways. The compound is known to inhibit certain enzymes, thereby affecting various biochemical processes. The hydrazino group plays a crucial role in its activity, allowing it to form stable complexes with target molecules. This interaction can lead to the modulation of cellular functions and signaling pathways .
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural and Functional Analogues
The following table summarizes critical differences between 1-Hydrazinoisoquinoline hydrobromide hydrate and structurally or functionally related compounds:
Key Distinctions
- Pharmacological Activity: Unlike Teneligliptin hydrobromide hydrate, which targets DPP-4 enzymes for diabetes management, this compound is focused on gastrointestinal disorders .
- Synthetic Utility: HOBT hydrate serves as a peptide-coupling agent, contrasting with 1-Hydrazinoisoquinoline’s therapeutic orientation .
- Structural Stability: The well-defined XRPD profile of this compound underscores its crystallographic reproducibility, a feature absent in many isoquinoline derivatives .
Research Findings
- Solubility and Bioavailability: The hydrobromide salt form enhances aqueous solubility compared to non-ionic isoquinoline derivatives, a critical factor in drug formulation .
- Thermal Stability: While melting points are unreported for this compound, its crystalline Form I exhibits stability under ambient conditions, unlike HOBT hydrate, which degrades upon prolonged exposure to moisture .
Biological Activity
1-Hydrazinoisoquinoline hydrobromide hydrate is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its biological activity, mechanisms of action, and potential therapeutic applications, supported by relevant data and case studies.
- Chemical Formula : CHBrN·HO
- CAS Number : 1456807-59-2
- Molecular Weight : 260.11 g/mol
This compound exhibits various biological activities through several mechanisms:
- Antimicrobial Activity : Research indicates that derivatives of hydrazinoisoquinoline possess antimicrobial properties, inhibiting the growth of bacteria and fungi. The mechanism is thought to involve disruption of microbial cell membranes and interference with metabolic pathways .
- Anticancer Activity : Studies have shown that this compound can induce apoptosis in cancer cells. It is believed to modulate signaling pathways associated with cell survival and proliferation, particularly through the inhibition of specific kinases involved in cancer progression .
- Neuroprotective Effects : The compound has demonstrated neuroprotective properties in animal models, potentially through the modulation of oxidative stress and inflammation in neuronal tissues .
Biological Activity Data Table
Case Studies
- Antimicrobial Efficacy : A study conducted on various hydrazinoisoquinoline derivatives highlighted their effectiveness against resistant strains of bacteria. The study reported a significant reduction in bacterial load in treated groups compared to controls, suggesting potential for development as new antimicrobial agents.
- Cancer Cell Line Studies : In vitro studies using HeLa and MCF-7 cell lines revealed that treatment with this compound led to a dose-dependent decrease in cell viability. Mechanistic studies indicated that the compound activates caspase pathways, leading to apoptosis.
- Neuroprotection in Rodent Models : A rodent model of neurodegeneration showed that administration of the compound reduced markers of oxidative stress and improved cognitive function as assessed by behavioral tests. This suggests potential applications in treating neurodegenerative diseases such as Alzheimer's.
Research Findings
Recent findings indicate that the structural features of 1-hydrazinoisoquinoline derivatives are crucial for their biological activity. The presence of the hydrazine moiety enhances reactivity with biological targets, while the isoquinoline scaffold contributes to selective binding properties.
Structure-Activity Relationship (SAR)
The SAR studies suggest that modifications to the hydrazine group can significantly affect the potency and selectivity of these compounds against various biological targets. For instance, substituting different functional groups on the isoquinoline ring has been shown to enhance anticancer activity while maintaining low toxicity profiles .
Q & A
Basic Research Questions
Q. What are the recommended analytical techniques for characterizing 1-Hydrazinoisoquinoline hydrobromide hydrate in pharmaceutical research?
- Methodological Answer : Use a combination of reversed-phase high-performance liquid chromatography (RP-HPLC) with UV detection and spectroscopic methods (e.g., IR, NMR) for structural confirmation. For RP-HPLC, employ a C18 column with a mobile phase of methanol and ammonium formate buffer (e.g., 70:30 v/v) at 225 nm, achieving retention times between 4–7 minutes for baseline separation . Validate parameters such as linearity (5–200 µg/mL range, R² > 0.999), precision (RSD < 2%), and accuracy (99–101%) per ICH Q2(R1) guidelines .
Q. How should researchers design stability studies to evaluate degradation pathways of this compound?
- Methodological Answer : Conduct forced degradation under stress conditions:
- Acid/Base Hydrolysis : 0.1–1M HCl/NaOH at 60–80°C for 24–48 hours.
- Oxidative Stress : 3–30% H₂O₂ at room temperature.
- Thermal/Photolytic Stress : Expose solid/liquid samples to 40–80°C or UV light (ICH Q1B).
Analyze degradation products using stability-indicating RP-HPLC to resolve peaks from degradants and parent compound. Ensure method robustness by varying flow rate (±0.1 mL/min) and column temperature (±2°C) .
Q. What methodological considerations are critical when determining hydrate stoichiometry?
- Methodological Answer : Use thermogravimetric analysis (TGA) to quantify water content by mass loss between 30–150°C. Complement with Karl Fischer titration for precise water quantification. Cross-validate using X-ray crystallography to confirm crystal structure and hydrogen bonding patterns, as demonstrated for scopolamine hydrobromide hydrate .
Advanced Research Questions
Q. What strategies resolve discrepancies in stability data from thermal vs. oxidative degradation studies?
- Methodological Answer : Apply orthogonal analytical techniques (e.g., LC-MS/MS, NMR) to identify degradant structures. For example, oxidative degradation may produce N-oxide derivatives, while thermal stress could cause dehydration or isomerization. Compare degradation kinetics using Arrhenius modeling for thermal data and pseudo-first-order kinetics for oxidative pathways . Address contradictions by verifying method specificity (e.g., peak purity via diode array detection) .
Q. How can RP-HPLC parameters be optimized for simultaneous quantification of this compound and its degradants?
- Methodological Answer : Use Design of Experiments (DoE) to optimize:
- Mobile Phase Composition : Test methanol/acetonitrile ratios (60:40 to 80:20) with 10–50 mM buffer (e.g., ammonium formate).
- Flow Rate : 0.8–1.2 mL/min to balance resolution and runtime.
- Column Temperature : 25–40°C to improve peak symmetry.
Validate using Analytical Quality by Design (AQbD) principles, prioritizing critical method performance attributes (e.g., resolution > 2.0) .
Q. What statistical approaches address contradictory solubility or bioavailability data across studies?
- Methodological Answer : Perform multivariate analysis to identify confounding variables (e.g., hydrate stoichiometry, polymorphic forms). Use ANOVA to compare dissolution profiles under biorelevant conditions (e.g., FaSSIF/FeSSIF media). If discrepancies persist, employ solid-state characterization (e.g., DSC, PXRD) to detect hydrate vs. anhydrous forms, as seen in scopolamine hydrobromide hydrate studies .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
